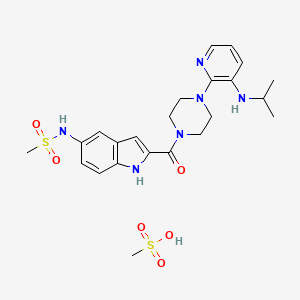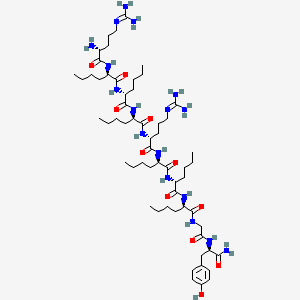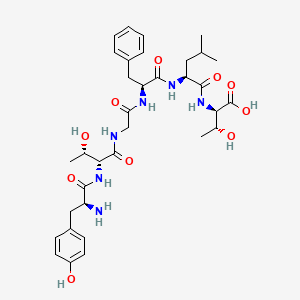
Desmethyl cariprazine
Vue d'ensemble
Description
Desmethyl cariprazine is an active metabolite of Cariprazine . Cariprazine is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . Desmethyl cariprazine is pharmacologically active and has in vitro receptor binding profiles similar to the parent drug .
Synthesis Analysis
Cariprazine is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR) . The formation rate of DCAR is linked to the elimination rate of cariprazine .Molecular Structure Analysis
The chemical formula of Desmethyl cariprazine is C20H30Cl2N4O . Its exact mass is 412.18 and its molecular weight is 413.390 .Applications De Recherche Scientifique
Schizophrenia Treatment
Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine, which is used in the treatment of schizophrenia. DCAR contributes to the therapeutic effects of cariprazine by acting on dopamine D3/D2 receptors and serotonin 5-HT1A receptors . Studies have shown that cariprazine and its metabolites, including DCAR, are effective in managing both positive and negative symptoms of schizophrenia without significant dose adjustments based on patient characteristics .
Cognitive Function Enhancement
DCAR has been implicated in the improvement of cognitive functions. In conditions like Huntington’s disease, cariprazine treatment, which includes the action of DCAR, has shown positive effects on cognitive performance and behavioral changes . This suggests potential applications of DCAR in enhancing cognitive symptoms in neurodegenerative diseases.
Neurodegenerative Disease Symptomatology
Research indicates that cariprazine and its metabolites may improve non-motor symptoms in neurodegenerative diseases like Huntington’s disease, particularly in mood and cognitive symptoms. This points to a potential application of DCAR in addressing the psychiatric and cognitive aspects of neurodegenerative disorders .
Psychiatric Symptom Relief
DCAR, through its action as part of cariprazine therapy, has been found to be safe and effective in a wide range of psychiatric conditions. It has shown promise in treating acute psychotic symptoms, addiction, negative and cognitive symptoms, and improving general psychopathology in schizophrenia .
Pharmacokinetic Modeling
Population pharmacokinetic modeling has been used to describe the pharmacokinetics of cariprazine and its metabolites, including DCAR. This modeling helps in understanding the concentration-time profiles of these compounds, which is crucial for determining appropriate dosing and predicting therapeutic outcomes .
Mécanisme D'action
Target of Action
Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine . It primarily targets dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. DCAR also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors .
Mode of Action
DCAR functions as a partial agonist at its primary targets . This means it can act as either a functional agonist or functional antagonist depending on the surrounding neurotransmitter environment . Its most salient feature is its preference for D3 receptors; its D3 binding affinity is higher than dopamine’s affinity for this receptor . This unique D3 blockade can improve negative symptoms and cognitive deficits among patients with schizophrenia .
Biochemical Pathways
DCAR’s interaction with its targets affects several biochemical pathways. The partial agonism effect of DCAR may reverse the inhibition of over-expressed D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex, leading to normalization of dopamine release within the prefrontal cortex . The activity of DCAR on 5-HT1A and 5-HT2A receptors helps to improve psychotic or manic symptoms, as well as lower the occurrence of extrapyramidal symptoms .
Pharmacokinetics
DCAR is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . The pharmacokinetics of DCAR were described by a two-compartment model with linear elimination . The median time to 90% of steady state was approximately 1 week for cariprazine and DCAR .
Result of Action
The molecular and cellular effects of DCAR’s action are primarily related to its interaction with dopaminergic and serotonergic receptors. By acting as a partial agonist at these receptors, DCAR can modulate neurotransmitter activity in the brain, which can lead to improvements in symptoms of schizophrenia and bipolar disorder .
Action Environment
The action, efficacy, and stability of DCAR can be influenced by various environmental factors. For instance, the metabolism of DCAR can be affected by the presence of other drugs that inhibit or induce CYP3A4 or CYP2D6 . Furthermore, patient characteristics such as race, sex, and weight can influence the pharmacokinetics of DCAR .
Propriétés
IUPAC Name |
1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLLTKSISGWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
839712-15-1 | |
| Record name | Desmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)

